molecular formula C9H10ClNO B1468998 2-Chloro-6-cyclobutoxypyridine CAS No. 174134-86-2

2-Chloro-6-cyclobutoxypyridine

Cat. No. B1468998
M. Wt: 183.63 g/mol
InChI Key: AVAWGCJARZESGD-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclobutoxypyridine is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-cyclobutoxypyridine consists of a pyridine ring with a chlorine atom at the 2nd position and a cyclobutoxy group at the 6th position . Further structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Tautomeric and Conformational Equilibria Study

Chlorination effects on tautomeric and conformational equilibria were explored in pyridine derivatives, highlighting how chlorine substitution impacts molecular species population and stability. Chlorination at specific positions significantly influences the tautomeric equilibrium, providing insights into molecular behavior that could be relevant for understanding the properties and reactivity of compounds like 2-Chloro-6-cyclobutoxypyridine in various solvents and conditions (Calabrese et al., 2017).

Lithiation Pathway Exploration

The lithiation process of chloro- and methoxypyridine compounds, closely related to 2-Chloro-6-cyclobutoxypyridine, was studied, revealing the significance of proton availability on the pyridine nucleus for complete lithiation. A mechanism involving precomplexation and formation of a dilithio pyridine intermediate suggests a sophisticated approach to modifying pyridine derivatives for further chemical synthesis and applications (Gros et al., 2003).

Antiferromagnetic Cobalt(II) Complex Synthesis

Research on 6-chloro-2-hydroxypyridine with cobalt yielded a hexanuclear complex demonstrating antiferromagnetic coupling, indicating potential for developing magnetic materials. This type of study could extend to similar pyridine derivatives like 2-Chloro-6-cyclobutoxypyridine, exploring their capabilities in forming metal-organic frameworks or magnetic complexes (Ma et al., 2012).

Vibrational and Electronic Spectra Analysis

Density Functional Theory (DFT) studies on 2-chloro-6-methoxypyridine, a compound structurally similar to 2-Chloro-6-cyclobutoxypyridine, were conducted to analyze vibrational and electronic spectra. These investigations help understand the impact of substituents on the spectral characteristics and molecular properties, aiding in the design of materials with desired optical or electronic functions (Arjunan et al., 2011).

Safety And Hazards

The safety data sheet for 2-Chloro-6-cyclobutoxypyridine indicates that it is a hazardous substance. It is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-cyclobutyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAWGCJARZESGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-cyclobutoxypyridine

CAS RN

174134-86-2
Record name 2-chloro-6-cyclobutoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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